molecular formula C13H11N3O5 B1417708 [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216958-14-3

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No.: B1417708
CAS No.: 1216958-14-3
M. Wt: 289.24 g/mol
InChI Key: UEJGTFSCRNVMOV-UHFFFAOYSA-N
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Description

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid (CAS 1216958-14-3) is a high-purity chemical compound with a molecular weight of 289.25 g/mol, offered for research applications. This complex molecule is of significant interest in medicinal chemistry, combining a 5-methoxyindole scaffold with a 1,3,4-oxadiazole core. The indole moiety is a privileged structure in drug discovery, known for its diverse biological activities, including potential antioxidant effects . The 1,3,4-oxadiazole ring is a well-established pharmacophore that often functions as a bioisostere for esters and amides, contributing to favorable metabolic stability and the ability to engage in hydrogen bonding with biological targets . Research into structurally related hybrids, particularly 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole derivatives, has demonstrated protective activity against oxidative stress in cellular and in vivo models, suggesting a promising research avenue for this compound class . Consequently, this reagent presents a valuable building block for researchers investigating novel therapeutic agents, especially in the fields of antioxidant and cytoprotective drug development. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(5-methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-20-8-2-3-9-7(4-8)5-10(14-9)12-15-16(6-11(17)18)13(19)21-12/h2-5,14H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJGTFSCRNVMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the indole ring through Fischer indole synthesis, followed by the construction of the oxadiazole ring.

    Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under acidic conditions.

Major Products

    Oxidation: Formation of 5-hydroxyindole derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole and oxadiazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a series of oxadiazole derivatives were screened for anticancer activity using MTT assays, revealing promising results against various cancer cell lines .

Antidiabetic Effects

In addition to anticancer properties, [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid has been evaluated for its antidiabetic potential. Studies have shown that related compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism often involves modulation of glucose metabolism pathways and improvement in pancreatic function .

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies

Several case studies highlight the therapeutic potential of indole and oxadiazole derivatives:

  • Anticancer Screening : A study synthesized a series of 1,3,4-oxadiazole derivatives and tested them against human cancer cell lines. The results indicated that specific compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity .
  • Diabetes Model : In a diabetic rat model, an indole-based compound was shown to lower fasting blood glucose levels significantly compared to controls. This effect was attributed to enhanced insulin signaling pathways .
  • Inflammation Studies : In vitro assays demonstrated that certain oxadiazole derivatives could effectively reduce the expression of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, while the oxadiazole ring can enhance the compound’s stability and binding affinity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.

    Receptors: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives (): Structural Differences: These derivatives feature pyrazole and aryl substituents instead of the indole-acetic acid system. Activity: Compounds 4b, 4c, and 4d exhibited significant antibacterial effects against Streptococcus spp. at 100 μg/mL, comparable to ciprofloxacin.

1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (): Structural Differences: Phenethyl and aryl groups replace the indole and acetic acid moieties. Activity: Para-substituted derivatives (e.g., 2a, 2b) showed enhanced activity against S. aureus and P. aeruginosa.

Anti-inflammatory and Anticancer Analogues

5-Oxopyrrolidine-3-carboxylic Acid Derivatives ():

  • Structural Differences : A pyrrolidine-carboxylic acid replaces the indole-oxadiazole core.
  • Activity : Compounds 3d, 3e, and 3f inhibited MMP-2/MMP-9 enzymes, critical in inflammation. The acetic acid group in the target compound may similarly chelate metal ions in enzyme active sites .

Indole-Based 1,3,4-Oxadiazole Thioethers (): Structural Differences: Thioether and acetamide groups replace the acetic acid moiety. Activity: These compounds demonstrated anticancer activity via in vitro assays.

Functional Group Impact: Acetic Acid vs. Esters

Ethyl 2-(5-(4-Fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate ():

  • Structural Differences : An ethyl ester replaces the free acetic acid.
  • Activity : Ester derivatives are typically more lipophilic, aiding membrane penetration but requiring enzymatic hydrolysis for activation. The free acetic acid in the target compound may offer direct ionic interactions with targets, albeit with reduced bioavailability .

Substitution Patterns on Heterocyclic Cores

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives (): Structural Differences: A methyl group at the indole 2-position and an amine at the oxadiazole 2-position. Activity: These compounds showed antimicrobial and antioxidant activities.

Comparative Structural and Functional Analysis

Compound Core Structure Key Substituents Reported Activity Key Reference
Target Compound Indole + 1,3,4-oxadiazole 5-Methoxyindole, acetic acid N/A (Structural focus)
1-(5-Pyrazolylmethyl-oxadiazolyl)ethanones Pyrazole + 1,3,4-oxadiazole Aryl, ethanone Antibacterial (Gram-positive)
Phenethyl-oxadiazole ethanones Phenethyl + 1,3,4-oxadiazole Para-substituted aryl Antibacterial (Broad-spectrum)
Oxadiazole thioethers Indole + 1,3,4-oxadiazole Thioether, acetamide Anticancer (In vitro)
Ethyl oxadiazole acetate esters 1,3,4-oxadiazole 4-Fluorophenyl, ethyl ester Structural model for lipophilicity

Biological Activity

The compound [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O5C_{13}H_{11}N_{3}O_{5}, and it features an indole ring fused with an oxadiazole moiety. The presence of the methoxy group and the oxadiazole structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC13H11N3O5C_{13}H_{11}N_{3}O_{5}
CAS Number1216958-14-3
Molecular Weight273.25 g/mol
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a related study reported strong bactericidal effects against various strains of Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) . The mechanism of action is believed to involve the inhibition of biofilm formation and disruption of bacterial cell integrity.

Case Study: Antimicrobial Efficacy

In a comparative study, several 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The results showed that compounds similar to This compound demonstrated higher efficacy than traditional antibiotics like ciprofloxacin against resistant bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on various cell lines (e.g., L929 fibroblasts) revealed that many oxadiazole derivatives exhibited low cytotoxicity, suggesting a favorable therapeutic index . The most active compounds did not significantly affect cell viability at therapeutic concentrations.

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
241009279
252006873
29509697

The biological activity of This compound may be attributed to its structural features that allow it to interact with key biological pathways. The oxadiazole ring is known to affect gene transcription related to biofilm formation in bacteria, enhancing its antimicrobial properties .

Q & A

Basic: What are the common synthetic routes for [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid?

Answer:
The synthesis typically involves sequential steps:

Esterification : React 2-(1H-indol-3-yl)acetic acid with ethanol and sulfuric acid to form an ethyl ester intermediate .

Hydrazide Formation : Reflux the ester with hydrazine hydrate in methanol to yield acetohydrazide .

Cyclization : Treat the hydrazide with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole-5-thiol core .

Functionalization : Alkylate/aralkylate the thiol group using alkyl/aralkyl halides in DMF with NaH as a base .
Characterization : Confirm intermediates and final products via FT-IR (C=O, N-H stretches), 1^1H/13^13C NMR (indole protons, oxadiazole carbons), and EI-MS .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise due to:

  • Substituent Effects : Small structural changes (e.g., methyl vs. benzyl groups on the oxadiazole ring) significantly alter activity, as seen in antihelminthic studies .
  • Assay Variability : Differences in protocols (e.g., Pheratimaposthuma vs. mammalian cell models) or control standards (e.g., piperazine citrate concentration) .
  • Cytotoxicity Thresholds : Compounds like 5 (from ) show potent ROS/NO inhibition but require NIH-3T3 cell toxicity screening to rule off-target effects.
    Methodological Fixes :
    • Standardize assay conditions (e.g., IC50_{50} normalization).
    • Use structure-activity relationship (SAR) models to isolate bioactive moieties .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • FT-IR : Identify carbonyl (C=O, ~1720 cm1^{-1}) and oxadiazole ring vibrations .
  • 1^1H NMR : Key signals include indole NH (~10–12 ppm), methoxy protons (~3.8 ppm), and oxadiazole-linked methylene groups (~4.2–4.5 ppm) .
  • LC-MS : Confirm molecular weight and fragmentation patterns (e.g., loss of acetic acid moiety) .

Advanced: What strategies optimize synthesis yield and purity for this compound?

Answer:

  • Catalyst Optimization : Nickel ferrite nanoparticles improve reaction efficiency in multicomponent syntheses (e.g., 85–91% yields in ) .
  • Reaction Time/Temperature : Prolonged reflux (3–5 hours) in acetic acid with sodium acetate enhances cyclization () .
  • Purification : Recrystallization from DMF/acetic acid mixtures removes byproducts .

Basic: What in vitro models are used to evaluate anti-protozoal or anti-inflammatory activity?

Answer:

  • Anti-protozoal : Pheratimaposthuma models with motility inhibition assays, using piperazine citrate (2 mg/mL) as a positive control .
  • Anti-inflammatory :
    • ROS/NO Inhibition : RAW 264.7 macrophages treated with LPS/IFN-γ, measured via Griess assay .
    • Cytotoxicity : NIH-3T3 fibroblast viability assays to ensure therapeutic index .

Advanced: How can researchers design derivatives to improve bioactivity?

Answer:

  • SAR-Guided Modifications :
    • Oxadiazole Substituents : S-alkylation with electron-withdrawing groups (e.g., nitro, chloro) enhances anti-protozoal activity .
    • Indole Modifications : 5-Methoxy groups improve membrane permeability, while 3-acetic acid chains aid target binding ( ) .
  • Hybrid Scaffolds : Combine oxadiazole with thiazolidinone or pyrazole moieties for dual-action inhibitors () .

Basic: How is the compound’s stability assessed under storage conditions?

Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid, monitored via HPLC .
  • Light Sensitivity : Store in amber vials at room temperature, as recommended for indole derivatives .

Advanced: What computational tools predict the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with protozoal tubulin (antihelminthic) or COX-2 (anti-inflammatory) .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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